

spectroscopic data for 5-Fluoro-2-methoxyisonicotinaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyisonicotinaldehyde

Cat. No.: B1437302

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Fluoro-2-methoxyisonicotinaldehyde**

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the essential spectroscopic data required for the unambiguous identification and characterization of **5-Fluoro-2-methoxyisonicotinaldehyde** (C₇H₆FO₂), a key building block in medicinal chemistry and materials science. We will delve into the principles, experimental workflows, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 5-Fluoro-2-methoxyisonicotinaldehyde

5-Fluoro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and spectroscopic signature: an aldehyde, a methoxy group, and a fluorine atom. The pyridine ring itself provides a distinct aromatic system. Accurate structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material properties are correctly attributed to the molecule of interest. Spectroscopic analysis provides a non-destructive and highly informative method for achieving this confirmation.

Molecular Structure:

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ^1H , ^{13}C , and in this case, ^{19}F —we can map the molecular skeleton and connectivity.

Expertise & Experience: The 'Why' Behind the Protocol

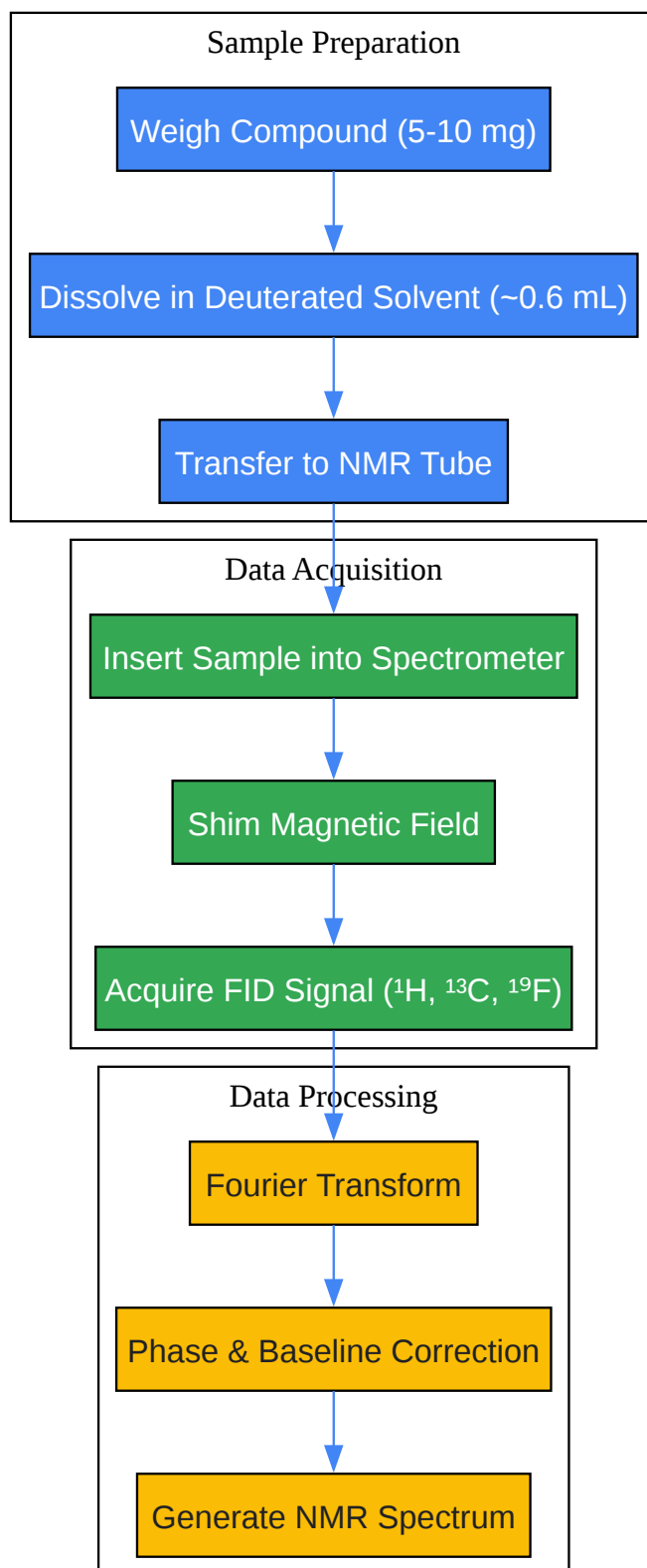
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent choice for its ability to dissolve a wide range of compounds and its relatively high boiling point. However, its residual water peak can sometimes interfere. Deuterated chloroform (CDCl_3) is another common choice, offering a cleaner spectrum in the upfield region. The choice of spectrometer frequency (e.g., 400 or 500 MHz) determines the resolution of the spectrum; higher fields provide better separation of complex multiplets, which is crucial for unambiguous assignment.^[1] For fluorinated compounds, ^{19}F NMR is indispensable, as the large chemical shift range and high sensitivity of the ^{19}F nucleus provide a clear window into the electronic environment around the fluorine atom.^{[2][3]}

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Fluoro-2-methoxyisonicotinaldehyde** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR to reference the chemical shifts to 0 ppm.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.

- **Shimming:** Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
- **Acquisition of ^1H NMR:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
- **Acquisition of ^{13}C NMR:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- **Acquisition of ^{19}F NMR:** Acquire the fluorine spectrum. This is often done without an external standard, but one can be used for precise referencing.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signals, followed by phase and baseline correction to obtain the final spectra.

Workflow: NMR Spectroscopy



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Caption: Workflow for acquiring NMR spectroscopic data.

Data Interpretation and Expected Shifts

The electronic effects of the substituents (aldehyde, methoxy, fluorine) strongly influence the chemical shifts of the pyridine ring protons and carbons. The aldehyde is electron-withdrawing, the methoxy group is electron-donating, and fluorine is electron-withdrawing via induction but can be donating via resonance.

¹ H NMR Data (Predicted)			
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet (s)	1H	Aldehyde (-CHO)
~8.3 - 8.5	Doublet (d)	1H	H-6 (aromatic)
~7.5 - 7.7	Doublet (d)	1H	H-4 (aromatic)
~4.0 - 4.2	Singlet (s)	3H	Methoxy (-OCH ₃)

¹³ C NMR Data (Predicted)		
Chemical Shift (δ, ppm)	Assignment	Comment
~188 - 192	C=O	Aldehyde carbon, typically downfield.
~160 - 165	C-F	Carbon directly bonded to fluorine, shows a large C-F coupling constant.
~155 - 160	C-OCH ₃	Carbon bonded to the methoxy group.
~145 - 150	C-6	Aromatic carbon adjacent to nitrogen.
~125 - 130	C-CHO	Aromatic carbon bonded to the aldehyde.
~115 - 120	C-4	Aromatic carbon.
~53 - 56	-OCH ₃	Methoxy carbon.

¹⁹F NMR: A single resonance is expected. The chemical shift will be dependent on the solvent and reference standard. This peak will show coupling to the adjacent aromatic proton (H-4 and H-6), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[4][5]

Expertise & Experience: Causality in IR Absorption

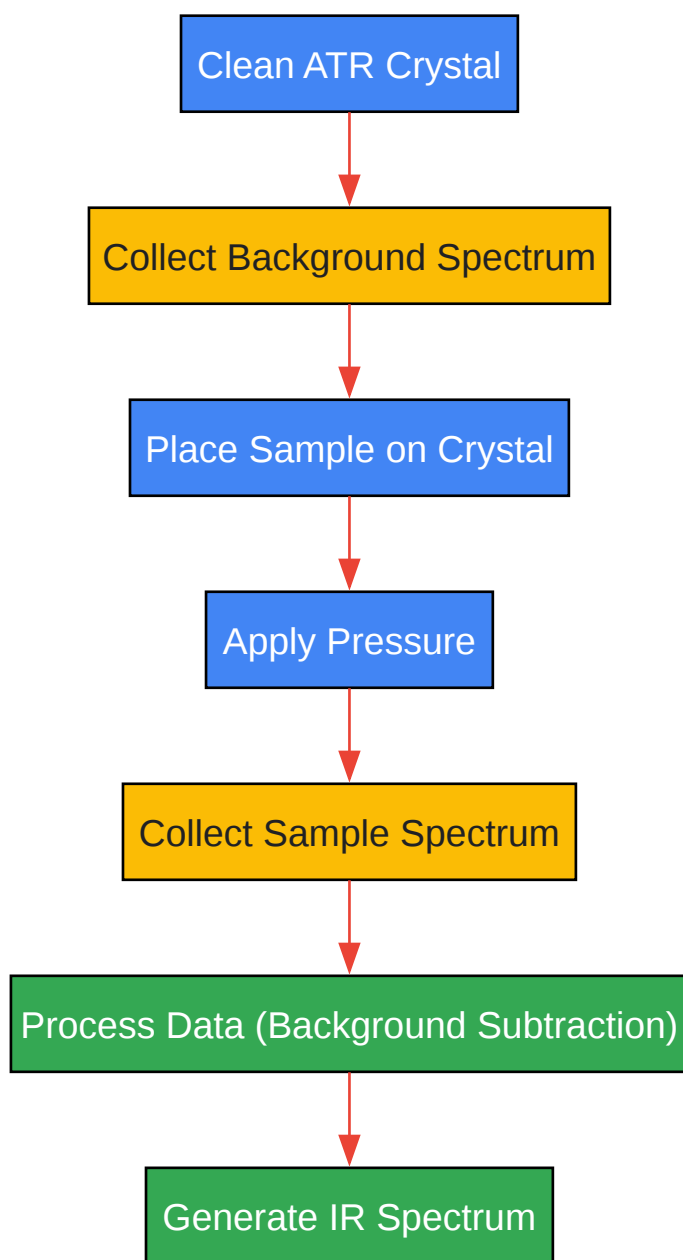
The position and intensity of an IR absorption band provide a wealth of information. The strong carbonyl (C=O) stretch of the aldehyde is one of the most prominent peaks in the spectrum.[4] Its exact frequency is sensitive to its electronic environment; conjugation with the aromatic ring is expected to lower its frequency slightly compared to a saturated aliphatic aldehyde.[6] A key

diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton, which appears at an unusually low wavenumber ($\sim 2700\text{--}2850\text{ cm}^{-1}$) due to the electron-withdrawing nature of the adjacent carbonyl oxygen.^[7] This often appears as a pair of peaks due to Fermi resonance, a coupling between the fundamental C-H stretch and an overtone of the C-H bending vibration.^[7]

Experimental Protocol: ATR-FTIR

- **Background Scan:** With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **5-Fluoro-2-methoxyisonicotinaldehyde** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow: IR Spectroscopy



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Caption: Workflow for acquiring ATR-FTIR spectroscopic data.

Data Interpretation and Expected Absorptions

IR Data (Predicted)		
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~2950 - 2850	Medium-Weak	Methoxy C-H Stretch
~2850 & ~2750	Medium (often sharp)	Aldehyde C-H Stretch (possible Fermi resonance doublet)[7]
~1710 - 1685	Strong	Aldehyde C=O Stretch (conjugated)[6]
~1600 & ~1470	Medium-Strong	Aromatic C=C Ring Stretch
~1250 - 1200	Strong	Aryl-O Stretch (Asymmetric)
~1100 - 1000	Strong	C-F Stretch
~1050 - 1000	Medium	Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

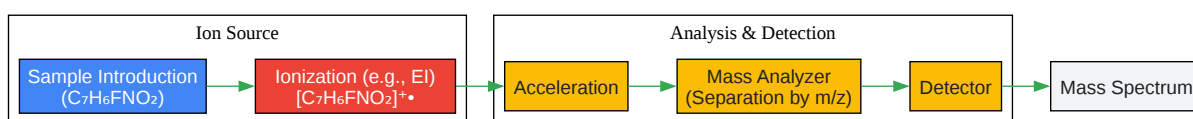
Expertise & Experience: Ionization and Fragmentation

The choice of ionization method is key. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique, typically yielding the protonated molecular ion $[M+H]^+$, which is ideal for confirming the molecular weight with high precision.[8] The fragmentation of **5-Fluoro-2-methoxyisonicotinaldehyde** under EI would likely proceed through the loss of stable neutral molecules or radicals, such as the loss of a hydrogen radical ($\bullet H$) from the aldehyde, a formyl radical ($\bullet CHO$), or a methoxy radical ($\bullet OCH_3$).

Experimental Protocol: Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, creating a radical cation ($M^{+\bullet}$), the molecular ion.
- **Acceleration:** The positively charged ions are accelerated by an electric field into the mass analyzer.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole analyzer.
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- **Spectrum Generation:** The signals are processed to generate a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow: Mass Spectrometry



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Caption: General workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Expected Fragmentation

Molecular Formula: C₇H₆FNO₂ Exact Mass: 155.0383 g/mol

Mass Spectrometry Data (Predicted)		
m/z Value	Possible Fragment	Identity
155	$[C_7H_6FNO_2]^+\bullet$	Molecular Ion ($M^+\bullet$)
154	$[M - H]^+$	Loss of aldehyde proton radical
126	$[M - CHO]^+$	Loss of formyl radical
124	$[M - OCH_3]^+$	Loss of methoxy radical
96	$[M - CHO - CO]^+$	Subsequent loss of carbon monoxide

Conclusion

The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile for **5-Fluoro-2-methoxyisonicotinaldehyde**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and connectivity, while ^{19}F NMR provides a direct probe of the fluorine's environment. IR spectroscopy validates the presence of key functional groups, especially the characteristic aldehyde $C=O$ and $C-H$ stretches. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques provide the rigorous characterization required by researchers in drug development and chemical sciences.

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